molecular formula C12H16ClN3O B1469661 1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride CAS No. 1272758-13-0

1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride

Cat. No.: B1469661
CAS No.: 1272758-13-0
M. Wt: 253.73 g/mol
InChI Key: MWLAZAZWKAKWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Approaches :

    • The compound (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][1,4]diazepine-6,12(11H,12aH)-dione was synthesized in a multi-step process, indicating the compound's potential in yielding complex chemical structures through selective acylation and cyclization processes (Mieczkowski et al., 2017).
    • A general synthesis route for tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones and related compounds was established, showcasing the versatility of these compounds in forming fused heterocyclic compounds (Dzedulionytė et al., 2022).
  • Chemical Transformations and Properties :

    • The study of reactions between methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates and N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines resulted in novel pyrrole-containing heterocyclic systems, revealing the compound's potential in yielding diverse chemical structures (Mokrov et al., 2010).
  • Structural Functionalization and Modifications :

    • Structural functionalization of pyrazolo[1,4]diazepines was highlighted, showing the potential of these compounds in designing synthetic and biological derivatives with varied functional groups, indicating the compound's utility in drug design and pharmacology (Kemskii et al., 2017).
  • Novel Heterocyclic Systems and Drug Design :

    • The development of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones showcased the compound's capability in forming novel heterocyclic scaffolds, which could serve as privileged structures for drug design and development, indicating potential pharmaceutical applications (Bieszczad et al., 2020).
  • Antimicrobial and Anticancer Potential :

    • Novel densely functionalized four-cyclic benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1, 4] diazepines exhibited antimicrobial activity against resistant strains, suggesting the compound's potential in developing antimicrobial drugs (Sheikhi-Mohammareh et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride involves the condensation of 1,2-phenylenediamine with cyclohexanone followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then reduced with sodium borohydride and quaternized with methyl iodide to yield the final product.", "Starting Materials": [ "1,2-phenylenediamine", "cyclohexanone", "ethyl chloroformate", "sodium azide", "sodium borohydride", "methyl iodide" ], "Reaction": [ "1. Condensation of 1,2-phenylenediamine with cyclohexanone in the presence of acetic acid to yield 1-(cyclohexylamino)-2-phenylethanone.", "2. Cyclization of 1-(cyclohexylamino)-2-phenylethanone with ethyl chloroformate and sodium azide in the presence of triethylamine to yield 1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one.", "3. Reduction of 1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one with sodium borohydride in the presence of acetic acid to yield the corresponding amine.", "4. Quaternization of the amine with methyl iodide in the presence of potassium carbonate to yield 1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride." ] }

CAS No.

1272758-13-0

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c16-12-7-9-8-13-5-6-15(9)11-4-2-1-3-10(11)14-12;/h1-4,9,13H,5-8H2,(H,14,16);1H

InChI Key

MWLAZAZWKAKWMB-UHFFFAOYSA-N

SMILES

C1CN2C(CC(=O)NC3=CC=CC=C32)CN1.Cl.Cl

Canonical SMILES

C1CN2C(CC(=O)NC3=CC=CC=C32)CN1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride
Reactant of Route 2
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride
Reactant of Route 3
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride
Reactant of Route 4
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride
Reactant of Route 5
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride
Reactant of Route 6
1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.